2-Bromoquinolizin-5-ium-1-ol;chloride

Description

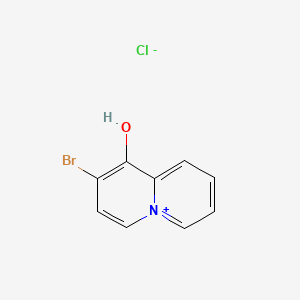

2-Bromoquinolizin-5-ium-1-ol;chloride is a heterocyclic organic compound featuring a quinolizinium core—a bicyclic aromatic system comprising fused pyridine and benzene rings. The bromine substituent at the 2-position and the hydroxyl group at the 1-position contribute to its unique electronic and steric properties. The chloride counterion enhances solubility in polar solvents, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-bromoquinolizin-5-ium-1-ol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO.ClH/c10-7-4-6-11-5-2-1-3-8(11)9(7)12;/h1-6H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOOILNJFCATQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+]2C=CC(=C(C2=C1)O)Br.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

| Compound Name | Core Structure | Substituents | CAS Number | Key Properties/Applications |

|---|---|---|---|---|

| 2-Bromoquinolizin-5-ium-1-ol;chloride | Quinolizinium | 2-Br, 1-OH, Cl⁻ counterion | - | Polar solubility, potential drug lead |

| 5-Bromoquinoline hydrochloride | Quinoline | 5-Br, Cl⁻ counterion | 122759-89-1 | Antimicrobial activity, synthesis |

| 2-(4-Bromoanilino)-6-(4-chlorophenyl)-5-methoxycarbonyl-4-methyl-3,6-dihydropyrimidin-1-ium Chloride | Pyrimidinium | 4-Br-anilino, 4-Cl-phenyl, Cl⁻ counterion | - | Crystallography studies, drug design |

| 5-(2-chloroethyl)phenazin-5-ium,chloride | Phenazinium | 2-chloroethyl, Cl⁻ counterion | 94496-06-7 | Electrochemical applications |

Structural Insights :

- Core Heterocycle: The quinolizinium core (target compound) differs from quinoline (flat monocyclic) and phenazinium (larger π-system) in electronic delocalization and steric bulk, influencing binding interactions in biological or material contexts .

- Substituent Effects: Bromine at the 2-position (target) vs.

- Counterion Role : Chloride in all compounds enhances aqueous solubility, but phenazinium derivatives (e.g., 5-(2-chloroethyl)phenazin-5-ium,chloride) may exhibit stronger π-π stacking due to extended aromaticity, useful in electrochemical sensors .

Physicochemical and Functional Comparisons

Key Findings :

- Sensor Potential: While the target compound lacks direct sensor data, KCl/methanol systems (as in ) are common in electrochemical sensing, suggesting compatibility for similar applications .

- Pharmaceutical Relevance: Pyrimidinium derivatives () are studied for kinase inhibition, implying that bromoquinolizinium analogs could target similar enzymatic pathways .

- Toxicity and Handling: Phenazinium chlorides () require stringent safety protocols (100% concentration noted), whereas bromoquinolines show lower acute toxicity in antimicrobial studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.